![molecular formula C20H24N2O4S B2376279 N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide CAS No. 690643-27-7](/img/structure/B2376279.png)

N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It is advisable to refer to scientific databases or contact suppliers for more detailed information.

Chemical Reactions Analysis

The chemical reactions involving “this compound” are not specified in the searched resources . Chemical reactions can depend on various factors including the presence of other compounds, temperature, pressure, and catalysts.Scientific Research Applications

Gene Expression and Antitumor Activity

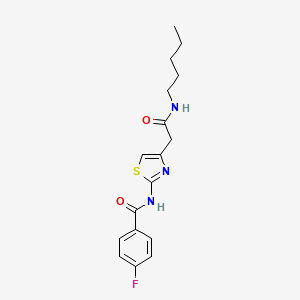

Sulfonamide derivatives, including N-[3-(1-azepanylcarbonyl)phenyl]-3-methoxybenzenesulfonamide, have been extensively studied for their antitumor properties. Research by Owa et al. (2002) on sulfonamide-focused libraries identified compounds with potent cell cycle inhibitory effects, advancing to clinical trials. These compounds, including E7010 and E7070, demonstrate antimitotic and antiproliferative activities, respectively. High-density oligonucleotide microarray analysis further characterized these sulfonamides, revealing gene expression changes and drug-sensitive cellular pathways, providing insights into the pharmacophore structure essential for antitumor activity Owa et al., 2002.

Synthesis and Chemical Properties

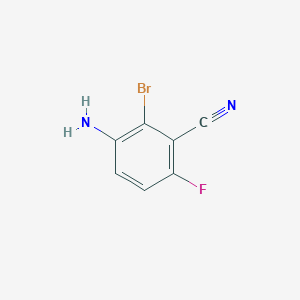

The synthesis and application of benzenesulfonamide derivatives have been widely explored in the context of organic synthesis and pharmaceutical intermediates. Anbarasan et al. (2011) developed a benign electrophilic cyanation method using N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of benzonitriles from aryl bromides. This method efficiently synthesized electronically diverse and sterically demanding aryl bromides, showcasing the versatility of sulfonamide derivatives in synthesizing valuable pharmaceutical intermediates Anbarasan et al., 2011.

Anticancer Potential

Lee et al. (2013) explored the antiproliferative activity of 7-aryl-6-azaindole-1-benzenesulfonamides, discovering compounds with improved cytotoxicity compared to known agents. Among these, a derivative exhibited potent anticancer activity against various cancer cell lines, highlighting the potential of sulfonamide derivatives in cancer treatment Lee et al., 2013.

Catalytic Applications

Chaitanya et al. (2015) demonstrated the rhodium-catalyzed cyanation of C-H bonds of alkenes using N-cyano-N-phenyl-p-methylbenzenesulfonamide, emphasizing the role of sulfonamide derivatives in facilitating selective and efficient organic transformations Chaitanya et al., 2015.

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

N-[3-(azepane-1-carbonyl)phenyl]-3-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S/c1-26-18-10-7-11-19(15-18)27(24,25)21-17-9-6-8-16(14-17)20(23)22-12-4-2-3-5-13-22/h6-11,14-15,21H,2-5,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCQNKKWQVKFREW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)N3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzamide](/img/structure/B2376198.png)

![5-nitro-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2376200.png)

![2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2376205.png)

![N1-(4-fluorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2376207.png)

![2,4-dichlorobenzyl N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}carbamate](/img/structure/B2376209.png)

![propyl[(pyridin-2-yl)methyl]amine hydrochloride](/img/structure/B2376211.png)

![5-chloro-N-[(4-chlorophenyl)methyl]-1,3-dimethylpyrazole-4-sulfonamide](/img/structure/B2376217.png)